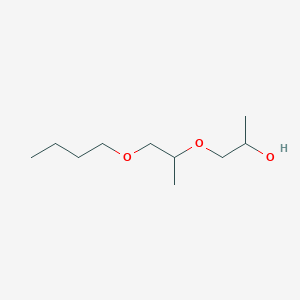

1-(2-Butoxy-1-methylethoxy)propan-2-ol

Beschreibung

Contextualization within Glycol Ether Chemistry

Glycol ethers are a class of organic solvents derived from ethers of ethylene (B1197577) glycol or propylene (B89431) glycol. fortunebusinessinsights.com Based on their starting material, they are categorized into two main groups: E-series (from ethylene oxide) and P-series (from propylene oxide). fortunebusinessinsights.com 1-(2-Butoxy-1-methylethoxy)propan-2-ol is a member of the P-series glycol ethers, which are produced by reacting propylene oxide with an alcohol—in this case, butanol. researchandmarkets.compersistencemarketresearch.com

P-series glycol ethers are characterized as versatile organic compounds with high boiling points, excellent solvency for various resins (including acrylics, polyesters, and epoxies), and good water solubility. researchandmarkets.compersistencemarketresearch.com These properties make them effective solvents, coupling agents, and coalescing agents in numerous formulations. factmr.com Specifically, this compound is valued for its ability to dissolve both polar and non-polar substances, making it a useful component in products such as paints, coatings, and industrial cleaners. smolecule.com

The synthesis of this compound typically occurs through the catalytic etherification of propylene oxide and n-butanol or by the reaction of 1-butoxy-2-propanol (B1222761) with propylene oxide. smolecule.com Industrial production focuses on optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and ensure high purity.

Evolution of Research Perspectives on Propylene Glycol Ethers

The research and commercial focus on glycol ethers has seen a significant shift over the past few decades. Initially, both E-series and P-series glycol ethers were widely used. However, increasing concerns over the toxicological profiles of some E-series glycol ethers led to a gradual replacement with P-series alternatives. emergenresearch.com

Research has increasingly highlighted the advantages of P-series glycol ethers, which are generally less toxic. emergenresearch.com The scientific community and industry have directed efforts toward understanding and leveraging the superior properties of propylene glycol ethers. These properties include better coupling efficiency, higher solubility for electrolytes, superior wetting capabilities, and a faster evaporation rate compared to many E-series counterparts. persistencemarketresearch.comemergenresearch.com This evolution in research has been driven by a growing demand for safer, more environmentally friendly formulations in various industries. factmr.com Consequently, P-series glycol ethers like this compound are now often the preferred solvents for product development and reformulation. emergenresearch.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily application-driven, with a strong focus on its role as a high-performance solvent. The global market for propylene glycol ethers is expanding, spurred by their increasing use in paints, coatings, cleaning products, and electronics. researchandmarkets.comfactmr.com In the electronics sector, for example, high-purity grades are required for cleaning and manufacturing processes. researchandmarkets.com

Ongoing research is geared towards the customization of product portfolios to meet the specific requirements of various end-user industries. researchandmarkets.com This involves studies to enhance product qualities for specialized applications and to develop more sustainable, low-volatility formulations to meet environmental regulations. factmr.com

Future research directions are likely to explore new applications for this compound. Its low toxicity profile makes it a candidate for use in formulations for personal care products and potentially as an inert carrier solvent in pharmaceutical or agricultural applications. smolecule.com As industries continue to seek high-performance, eco-friendly solvents, further investigation into the unique properties and potential applications of this compound is anticipated. factmr.comprof-research.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-butoxypropan-2-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-4-5-6-12-8-10(3)13-7-9(2)11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVLMZNMSPJDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027959 | |

| Record name | 1-[(1-Butoxy-2-propanyl)oxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Odor of ether; [Dow Chemical MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propanol, 1-(2-butoxy-1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>200 °C, 230 °C | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

APPROX 425 DEG (Open Cup), 111 °C c.c. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 5 | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.973-0.990, Relative density (water = 1): 0.91 | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], VP: <0.1 mm Hg at 25 °C, 0.001 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C: 6 | |

| Record name | Dipropylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

29911-28-2, 9003-13-8 | |

| Record name | 1-(1-Butoxy-2-propoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29911-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Butoxy-1-methylethoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(2-butoxy-1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[(1-Butoxy-2-propanyl)oxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-butoxy-1-methylethoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)],α-butyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYLENE GLYCOL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ECP5S4P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

None; turns to glass at -43 °C | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(2-Butoxy-1-methylethoxy)propan-2-ol

The most common and industrially favored methods for synthesizing this compound involve catalytic etherification reactions. smolecule.com These processes are reliable and scalable, forming the basis of commercial production.

The principal method for synthesizing this compound is the alkoxylation reaction between propylene (B89431) oxide and n-butanol. smolecule.com This process is typically conducted in two main stages. First, n-butanol reacts with one molecule of propylene oxide to form an intermediate, 1-butoxy-2-propanol (B1222761). Subsequently, this intermediate alcohol reacts with a second molecule of propylene oxide to yield the final product, this compound.

The reaction is a nucleophilic ring-opening of the propylene oxide epoxide ring. This is generally performed under basic catalysis, with potassium hydroxide (B78521) (KOH) being a common catalyst. The mechanism involves the deprotonation of the alcohol's hydroxyl group by the base, forming a more nucleophilic alkoxide ion. This alkoxide then attacks one of the carbon atoms of the epoxide ring, causing it to open and form a new ether linkage. The reaction is regioselective, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon of the propylene oxide ring.

Under basic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophilic attack happens at the less substituted carbon of the propylene oxide ring. smolecule.com This pathway favors the formation of the alpha-isomer (the primary alcohol), which is the precursor to the desired product. smolecule.com

An alternative synthetic route is the transesterification of dipropylene glycol with butyl alcohol. smolecule.com This process is typically conducted in the presence of an acid catalyst. smolecule.com While this method is documented, it is generally less favored in industrial applications compared to the alkoxylation of propylene oxide due to potentially lower yields and the need for different process controls.

The synthesis of this compound via the reaction of ethoxycarbonyl isothiocyanate with ether alcohols is not a standard or commonly documented method in the reviewed scientific literature. Ethoxycarbonyl isothiocyanate is a versatile reagent used in the synthesis of various heterocyclic compounds and N-acylthioureas by reacting with amines and other nucleophiles. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Research on the reactions of isothiocyanates with alcohols shows that they can form N-aryl-O-alkyl carbamates. nih.gov However, a specific pathway utilizing this reagent for the production of this compound is not prominently described.

The commercial synthesis of propylene glycol ethers, including this compound, typically results in a mixture of isomers. who.int The reaction of the butoxy-propanol intermediate with propylene oxide can result in different isomers depending on which carbon of the epoxide ring is attacked and the orientation of the molecules.

The primary product, this compound, is the α-isomer, where the ether linkage is on the terminal hydroxyl group of the parent propylene glycol. who.int A potential byproduct is the β-isomer, where the ether linkage is on the secondary hydroxyl group. who.int The α-isomer is thermodynamically favored and is the predominant product formed. who.int By carefully controlling the synthesis conditions, the proportion of the α-isomer can be significantly enhanced, often constituting more than 99% of the final product. who.int The final product is then purified through distillation to remove unreacted starting materials and byproducts.

Table 1: Isomers in the Synthesis of Propylene Glycol Butyl Ether

| Isomer Name | Description | Prevalence |

|---|---|---|

| α-isomer (e.g., 1-tert-butoxypropan-2-ol) | Ether linkage on the terminal hydroxyl group of propylene glycol. who.int | Thermodynamically favored and predominant. who.int |

| β-isomer (e.g., 2-tert-butoxypropan-1-ol) | Ether linkage on the secondary hydroxyl group of propylene glycol. who.int | Minor component, can be minimized by controlling reaction conditions. who.int |

Novel Approaches in this compound Synthesis

Research and development in the chemical industry continue to seek more efficient and sustainable methods for producing valuable solvents like this compound.

One area of focus is the exploration of alternative precursors and the fine-tuning of reaction conditions to improve yield and purity. An alternative approach involves using butoxy-substituted glycols or alcohols as starting materials and reacting them with propylene oxide. This method still relies on the same fundamental nucleophilic attack on the epoxide ring but offers flexibility in the choice of reactants.

Significant efforts are also directed towards optimizing the parameters of the established alkoxylation reaction. Industrial production can be carried out in either batch or continuous flow reactors, with the latter offering improved control over reaction parameters and scalability. Studies have shown that maintaining moderate temperatures and catalyst concentrations provides the best balance between high conversion rates and product purity. For instance, using potassium hydroxide at 0.5 wt% and a reaction temperature of around 80°C has been reported to yield over 90% conversion with product purity exceeding 98% after distillation.

Table 2: Optimized Reaction Conditions for Alkoxylation

| Parameter | Typical Range/Value | Effect on Reaction Outcome |

|---|---|---|

| Temperature | 50–120 °C | Higher temperatures increase the reaction rate but may lead to more side reactions. |

| Catalyst (KOH) | 0.1–1.0 wt% | Higher catalyst loading improves conversion but can increase impurity levels. |

| Molar Ratio (Propylene Oxide: 1-Butoxy-2-propanol) | 1:1 to 1.2:1 | A slight excess of propylene oxide helps ensure complete conversion of the alcohol. |

| Reaction Time | 2–6 hours | Longer times can improve yield but also risk the formation of by-products. |

| Pressure | Atmospheric to slight positive pressure | Maintains propylene oxide in the liquid phase for better reaction control. |

1 Oxidation and Reduction Pathways of the Propanol (B110389) Moiety

The chemical reactivity of this compound is influenced by its functional groups, namely the secondary hydroxyl group of the propanol moiety and the ether linkages. The propanol moiety can undergo oxidation and reduction reactions. Oxidation of the secondary alcohol can lead to the formation of a ketone. This compound is stable but incompatible with strong oxidizing agents.

While specific studies on the reduction of the propanol moiety in this compound are not prevalent in the provided search results, the conversion of glycerol (B35011) to propylene glycol involves a selective hydrogenolysis reaction, which is a type of reduction. lakeheadu.ca This process involves the removal of a hydroxyl group. lakeheadu.ca

2 Nucleophilic Substitution Reactions and Ether Linkage Chemistry

The ether linkages in this compound can undergo cleavage under certain conditions, such as in the presence of strong nucleophiles. smolecule.com These nucleophilic substitution reactions are significant in synthetic organic chemistry for producing more complex molecules. smolecule.com The synthesis of the compound itself involves a nucleophilic substitution reaction where the alkoxide formed from 1-butoxy-2-propanol attacks the propylene oxide ring. This reaction proceeds via an SN2 mechanism, with the nucleophilic attack occurring at the less substituted carbon of the propylene oxide ring. smolecule.com

3 Interaction Mechanisms with Diverse Chemical Entities, Including Solubility Enhancement

This compound is valued for its excellent solvency, which allows it to dissolve a wide range of both polar and non-polar substances. smolecule.com This property makes it a useful component in various formulations, including paints, coatings, and cleaning products. smolecule.com Its ability to enhance the solubility of active ingredients is a key function in pharmaceutical formulations.

The interaction of this compound with other chemical entities is primarily physical, involving the disruption of intermolecular forces to facilitate the dissolution of solutes. smolecule.com This allows it to improve the performance of mixtures without chemically altering the other components. smolecule.com Its surfactant-like properties, absorbing at oil-water interfaces, contribute to its effectiveness as a coupling agent for grease and oil. wikipedia.org

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(2-Butoxy-1-methylethoxy)propan-2-ol. These methods provide detailed information about the connectivity of atoms and the types of chemical bonds present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the detailed molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to verify the presence of ether linkages and the specific arrangement of methyl groups at positions 1 and 2. The analysis of chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum allows for the precise assignment of protons within the molecule. Similarly, ¹³C NMR provides distinct signals for each unique carbon atom, confirming the carbon skeleton, including the butoxy group and the two propylene (B89431) oxide units.

A predicted ¹H NMR spectrum for a related compound, 2-butoxyethanol (B58217), indicates the expected regions for signals corresponding to the different proton environments, which can be extrapolated to understand the more complex spectrum of this compound.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The FT-IR spectrum of this compound will prominently feature a broad absorption band in the region of 3400 cm⁻¹, which is indicative of the hydroxyl (-OH) group's stretching vibration. Additionally, a strong absorption band in the range of 1100 cm⁻¹ corresponds to the C-O-C stretching of the ether linkages. The presence of these key functional groups is a primary confirmation of the compound's identity. The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy can be utilized as a supplementary method for assessing the purity of this compound. While the compound itself does not possess strong chromophores that absorb significantly in the UV-Vis region, this technique is effective in detecting impurities that do. A clean spectrum with low absorbance across the UV-Vis range would suggest a high level of purity, free from aromatic or conjugated impurities.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, analyzing its purity, and identifying its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. publications.gc.ca This method allows for the separation of the compound from byproducts and unreacted starting materials. The retention time in the gas chromatogram provides a measure of the compound's identity, while the mass spectrometer fragments the molecule to produce a unique mass spectrum that serves as a molecular fingerprint. nist.gov This fragmentation pattern is crucial for confirming the structure and distinguishing it from its isomers. Specialized GC columns, such as the Rxi-1301Sil MS, can facilitate rapid analysis of glycol ether mixtures, which is beneficial for process optimization and quality control.

The identity of the compound can be further confirmed by comparing its mass spectrum with entries in spectral libraries like the NIST WebBook. nist.gov

Optimization of Static Headspace Gas Chromatography Parameters

Static headspace gas chromatography (HS-GC) is a preferred method for the analysis of volatile organic compounds like alkoxyalcohols due to its robustness and ability to handle complex matrices. chromatographyonline.comcloudfront.net The optimization of HS-GC parameters is critical for achieving accurate and sensitive quantification of this compound. Key parameters that are typically optimized include equilibration temperature and time, sample volume, and matrix effects. nih.govresearchgate.net

The goal of optimization is to maximize the concentration of the analyte in the headspace, which leads to better sensitivity. cloudfront.net This is achieved by influencing the partition coefficient (K), which describes the distribution of the analyte between the sample phase and the gas phase. researchgate.netresearchgate.net A lower K value results in a higher concentration in the gas phase. cloudfront.net

Several factors can be adjusted to optimize the analysis:

Equilibration Temperature: Increasing the temperature generally decreases the partition coefficient, leading to higher analyte concentration in the headspace. nih.govresearchgate.net However, for some compounds, excessively high temperatures can have a negative effect. researchgate.net For glycol derivatives, which have lower vapor pressure, a higher headspace temperature, such as 140°C, may be necessary. nih.gov

Equilibration Time: This is the time required for the analyte to reach equilibrium between the sample and headspace phases. researchgate.net A time of 5 minutes has been found to be optimal in some analyses. researchgate.net

Sample Diluent: The choice of diluent is important as it can affect sensitivity and equilibration parameters. nih.gov Dimethyl sulfoxide (B87167) (DMSO) is often selected due to its ability to dissolve a wide variety of samples and its high boiling point. nih.gov

Matrix Modifiers: The addition of salts, such as sodium chloride, can increase the ionic strength of the sample solution, leading to a "salting-out" effect that drives volatile analytes into the headspace. nih.gov

A typical optimized HS-GC method might involve a specific temperature program for the GC oven, such as an initial temperature of 80°C, increasing to 120°C, and then further to 300°C to ensure good peak separation and prevent column contamination. nih.gov The injector and detector temperatures are also critical and are often set around 250°C. nih.gov

Table 1: Example of Optimized HS-GC Parameters for Glycol Analysis

| Parameter | Value | Reference |

| Headspace Temperature | 140°C | nih.gov |

| GC Oven Program | Initial 80°C, ramp to 120°C, then to 300°C | nih.gov |

| Injector Temperature | 250°C | nih.gov |

| Detector Temperature | 250°C | nih.gov |

| Equilibration Time | 5 min | researchgate.net |

Method Validation for Accuracy and Precision in Alkoxyalcohol Determination

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. For the determination of alkoxyalcohols like this compound, validation according to guidelines such as those from the International Conference on Harmonisation (ICH) is crucial. nih.gov This process demonstrates that the method is specific, linear, accurate, precise, and sensitive. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. farmaciajournal.com For gas chromatography methods, accuracy is typically expected to be high, with recovery values often ranging from 99% to 106%. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). farmaciajournal.com A low RSD indicates high precision. For example, RSD values of less than 2% have been reported for the analysis of residual solvents. chromatographyonline.com

A validated HS-GC method for alkoxyalcohols will have established parameters for:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, often ≥ 0.99. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Table 2: Typical Validation Parameters for a GC Method

| Parameter | Typical Value | Reference |

| Correlation Coefficient (r²) | ≥ 0.99 | nih.govresearchgate.net |

| Accuracy (Recovery) | 99-106% | researchgate.net |

| Precision (RSD) | < 2% | chromatographyonline.com |

Advanced Characterization Beyond Standard Parameters

Beyond standard chromatographic analysis, a deeper understanding of the physicochemical properties of this compound is achieved through more advanced characterization techniques.

Adsorption Measurement Techniques

The adsorption behavior of this compound at interfaces is critical for its function in many applications, such as in coatings and cleaning formulations. cdc.gov Techniques that measure dynamic and equilibrium surface and interfacial tension are employed to study this phenomenon.

One such method is the fast formed drop technique , which is used to study adsorption kinetics at liquid/air and liquid/liquid interfaces. nih.gov This technique can reveal whether the adsorption process is controlled by diffusion or by a kinetic barrier. nih.gov For some surfactants, the adsorption at a solution/air interface is diffusion-controlled, while at a solution/hexane interface, it can be under mixed diffusion-kinetic control. nih.gov The choice of the adsorption isotherm model, such as Langmuir or Temkin, is also crucial for the correct interpretation of experimental data. nih.gov

Rheological Studies of Formulations

Surface Tension Analysis in Interfacial Phenomena

Surface tension is a fundamental property that governs the behavior of liquids at interfaces. thermopedia.com For this compound, which acts as a surfactant, its ability to lower the surface tension of a liquid is a key characteristic. wikipedia.org

Various methods are available for measuring surface tension, including the du Noüy ring method , the Wilhelmy plate method , and the pendant drop method . The maximum bubble pressure method is another technique that can be used and has an accuracy of about 0.5%. thermopedia.com For measuring very low interfacial tensions, the spinning drop method is particularly suitable and can achieve high accuracy. thermopedia.com

The surface tension of a liquid mixture containing a component like this compound can be estimated using mixing rules, although their accuracy can decrease as the liquid-liquid critical solution temperature is approached. readthedocs.io

Theoretical Chemistry and Computational Modeling

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. While it is an appropriate method for studying glycol ethers, specific DFT studies detailing the molecular properties of 1-(2-butoxy-1-methylethoxy)propan-2-ol are not readily found in publicly accessible literature. Such calculations could provide valuable data on orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding the molecule's behavior as a solvent and chemical intermediate. For the broader class of glycol ethers, DFT has been used to study pyrolysis mechanisms and intermolecular interactions in aqueous solutions. nih.govasianpubs.org For instance, research on 1,2-propylene glycol has utilized DFT to establish potential energy surfaces for its thermal decomposition. nih.gov

Ab Initio Methods in Reactivity Prediction

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can be employed to predict the reactivity of a molecule by calculating transition states and activation energies for various reactions. While the synthesis of this compound typically involves the base-catalyzed reaction of n-butanol with propylene (B89431) oxide, specific ab initio studies predicting the reactivity and reaction pathways for this compound are not extensively documented in scientific publications. smolecule.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the complex intermolecular interactions that govern the properties of liquids and solutions.

Solvent-Solute Interaction Modeling

As a solvent, the interactions of this compound with various solutes are crucial to its performance. Studies have indicated that its interactions are primarily physical, which allows it to enhance the solubility of a range of active ingredients in formulations. smolecule.com MD simulations could provide a detailed picture of these interactions, including the formation of hydrogen bonds and van der Waals forces. While general studies on the intermolecular interactions in aqueous solutions of other glycol ethers exist, specific MD simulations modeling the solvent-solute interactions of this compound are not widely available. researchgate.netmdpi.com

Conformational Analysis and Isomer Stability Studies

This compound is a flexible molecule with multiple isomers due to the presence of stereocenters and rotatable bonds. A thorough conformational analysis would involve identifying the various low-energy conformations and determining their relative stabilities. This information is critical for understanding the molecule's physical properties and how it interacts with other molecules. While computational models on related, simpler alcohols like propan-2-ol have been performed, detailed conformational analysis and isomer stability studies specifically for this compound are not found in the reviewed literature. acs.org

Predictive Modeling for Synthesis and Environmental Fate

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to forecast the properties and behavior of chemicals based on their molecular structure.

The synthesis of this compound is known to proceed via the reaction of propylene oxide with n-butanol. smolecule.com Kinetic studies on related glycol ether syntheses have been conducted, but specific predictive models for optimizing the synthesis of this compound are not extensively published. smolecule.com

Regarding its environmental fate, this compound is recognized as being readily biodegradable. anp.co.jp QSAR models are a common tool for predicting the environmental fate of chemicals, including properties like biodegradability and bioaccumulation potential. nih.gov While general QSAR models exist for classes of chemicals like glycol ethers, specific models tailored to the environmental fate of this compound are not detailed in the available research. nih.gov

Reaction Pathway Prediction and Mechanism Elucidation

The primary industrial synthesis of this compound involves the reaction of 1-butoxy-2-propanol (B1222761) with propylene oxide. This process is an alkoxylation, specifically a nucleophilic ring-opening of an epoxide, which is typically conducted under basic catalysis. smolecule.com

Under basic conditions, the reaction follows an SN2 mechanism. smolecule.com Computational chemistry plays a crucial role in elucidating the precise steps of this pathway. Theoretical investigations, often employing Density Functional Theory (DFT) calculations, can model the transition states and activation energies for each step of the mechanism. researchgate.net This allows for a detailed prediction of the reaction pathway.

The generally accepted mechanism proceeds through the following computationally-supported steps:

Deprotonation: A basic catalyst, such as potassium hydroxide (B78521) (KOH), deprotonates the hydroxyl group of 1-butoxy-2-propanol, forming a more nucleophilic alkoxide ion.

Nucleophilic Attack: The newly formed alkoxide ion attacks one of the carbon atoms of the propylene oxide ring. The reaction is regioselective, with the attack preferentially occurring at the less sterically hindered carbon of the epoxide.

Ring Opening: This nucleophilic attack results in the opening of the strained epoxide ring and the formation of a new ether linkage.

Protonation: The resulting intermediate is protonated to yield the final product, this compound.

Theoretical studies on similar glycol ethers, such as propylene glycol ethyl ether (PGEE), have utilized DFT with various basis sets (e.g., 6-31G(d)) to investigate the thermodynamics and kinetics of different reaction pathways, including unimolecular and bimolecular dissociation. researchgate.net Such studies can calculate the activation barriers for various potential routes, identifying the most plausible reaction mechanisms. researchgate.net For instance, in the dissociation of PGEE, the pathway leading to ethanol (B145695) and acetone (B3395972) was identified as favorable based on its calculated activation barrier. researchgate.net Similar computational approaches are vital for predicting potential side reactions and by-products in the synthesis of this compound, such as the polymerization of propylene oxide.

Furthermore, computational modeling can elucidate reaction pathways under different conditions. While basic catalysis favors the SN2 mechanism, an acid-catalyzed pathway would proceed with more SN1 character, leading to different isomeric products. smolecule.com Theoretical calculations can model the protonation of the epoxide oxygen and the subsequent nucleophilic attack at the more substituted carbon, which is characteristic of the acid-catalyzed route. smolecule.com

Atmospheric reaction pathways are also elucidated through computational chemistry. The dominant atmospheric loss process for glycol ethers is the reaction with hydroxyl (OH) radicals. nih.govca.gov Detailed reaction schemes can be formulated, showing that the majority of these reactions involve H-atom abstraction from the CH2 groups adjacent to the ether linkage. nih.gov

Environmental Distribution Modeling Based on Theoretical Descriptors

The environmental fate and distribution of this compound can be predicted using computational models that rely on a set of theoretical molecular descriptors. These descriptors, derived from the compound's structure, quantify its physicochemical properties and are used as inputs for models like Quantitative Structure-Activity Relationship (QSAR) models.

Key theoretical descriptors for this compound are summarized below:

| Property | Value | Method/Source |

| Molecular Formula | C₁₀H₂₂O₃ | ChemBK, NIST nist.gov |

| Molecular Weight | 190.28 g/mol | PubChem, ChemBK nih.gov |

| XLogP3 | 1.4 - 1.589 | Smolecule, Vulcanchem smolecule.comvulcanchem.com |

| LogP | 1.5 | Smolecule smolecule.com |

| log₁₀ Water Solubility | -1.67 | Crippen vulcanchem.com |

| Boiling Point | 222-232 °C | ChemBK |

| Vapor Pressure | <0.1 hPa at 20°C | ICSC |

| Density | 0.913 g/mL at 25°C | ChemBK |

The octanol-water partition coefficient (LogP or XLogP3) is a critical descriptor for predicting a chemical's environmental partitioning. A value between 1.4 and 1.6 suggests that this compound has a moderate affinity for lipids and organic matter compared to water. smolecule.comvulcanchem.com This value is used in models to estimate bioaccumulation potential. Generally, glycol ethers are not considered to be bioaccumulative. nih.gov

Water solubility is another key descriptor. The predicted negative log₁₀ water solubility value indicates some solubility in water, which is characteristic of glycol ethers possessing both ether and alcohol functional groups that allow for hydrogen bonding. vulcanchem.comsigmaaldrich.cn This amphiphilic nature influences its distribution in aquatic environments and soil. vulcanchem.com

Vapor pressure is essential for modeling the compound's tendency to partition into the atmosphere. The low vapor pressure suggests that it is relatively nonvolatile. wikipedia.org However, once in the atmosphere, its fate is governed by chemical reactions. The dominant atmospheric loss process is the reaction with photochemically produced hydroxyl radicals. ca.gov The estimated atmospheric half-life for similar glycol ethers is short, typically in the range of 0.6 to 0.9 days, indicating they are not persistent in the environment. ca.govnih.gov The products of these atmospheric reactions include species such as hydroxyesters, hydroxycarbonyls, and formaldehyde. ca.gov

Computational Approaches to Industrial Process Optimization

Computational modeling is an indispensable tool for optimizing the industrial production of this compound. These approaches allow for the simulation and refinement of the synthesis process to enhance yield, purity, and cost-effectiveness while minimizing waste and by-product formation.

The industrial synthesis is typically performed in large-scale stirred tank reactors or continuous flow reactors, where precise control of reaction parameters is critical. Computational methods are employed to model how these parameters affect the reaction outcome.

Parameter Optimization: Kinetic studies, often supplemented by computational modeling, are used to optimize key reaction parameters.

| Parameter | Typical Range/Value | Effect on Reaction Outcome |

| Temperature | 50–120 °C | Higher temperatures increase the reaction rate but can promote side reactions. |

| Catalyst (KOH) | 0.1–1.0 wt% | Higher catalyst loading improves conversion but may increase impurity levels. |

| Molar Ratio | 1:1 to 1.2:1 | A slight excess of propylene oxide can ensure the complete reaction of 1-butoxy-2-propanol. |

| Reaction Time | 2–6 hours | Longer times can improve yield but also risk the formation of by-products. |

Computational fluid dynamics (CFD) can be used to model the mixing and heat transfer within a reactor, ensuring uniform temperature and catalyst distribution, which is crucial for achieving high selectivity and preventing runaway reactions.

Reaction Kinetics and Reactor Design: A powerful application of computational chemistry is the development of kinetic models for process simulation. A study on the synthesis of a similar compound, propylene glycol methyl ether acetate (B1210297) (PGMEA), demonstrated this approach effectively. mdpi.com

Kinetic Parameter Determination: Batch reactions are performed to gather data on reaction rates at different temperatures and reactant ratios. mdpi.com

Kinetic Modeling: This experimental data is then used to determine kinetic parameters (e.g., activation energy, frequency factor) by fitting it to a reaction rate equation. mdpi.com

Process Simulation: These validated kinetic parameters are integrated into process simulation software (like Aspen Plus or HYSYS). This allows for the simulation of different reactor configurations, such as a plug flow reactor (PFR). mdpi.com The simulation can predict the mole fraction of reactants and products along the length of the reactor, enabling the determination of the optimal reactor size and operating conditions to achieve a target conversion rate. mdpi.com This approach was used to successfully design a PFR system for PGMEA synthesis, with the experimental results from the constructed reactor matching the simulation's predictions. mdpi.com

Furthermore, DFT calculations can be employed to gain a fundamental understanding of the catalyst's role. By simulating the interaction of the catalyst with the reactants and modeling the transition states, researchers can screen for more efficient catalysts or optimize the concentration of the existing one, leading to a more efficient and sustainable industrial process.

Environmental Fate and Transport Research

Degradation Pathways in Environmental Compartments

Degradation of 1-(2-Butoxy-1-methylethoxy)propan-2-ol occurs through various environmental pathways, with biodegradation being the primary mechanism of removal.

In the atmosphere, the compound is expected to degrade through indirect phototransformation. The dominant mechanism is reaction with photochemically produced hydroxyl (OH) radicals. While specific experimental data for this compound is limited, a reliable estimation for the closely related analogue, Dipropylene Glycol n-Propyl Ether (DPnP), predicts a short atmospheric half-life.

| Parameter | Value | Method | Source |

| Atmospheric Half-life (DPnP) | 2.7 hours | Estimated | aktasdis.com |

Hydrolysis is not considered a significant environmental fate pathway for this compound. The ether linkages within the molecule are generally resistant to hydrolysis under typical environmental pH and temperature conditions. A study on a representative propylene (B89431) glycol ether substance, which shares the same structural features, demonstrated high stability. In that study, no degradation was observed over five days at 50°C in buffer solutions at pH 7 and pH 9. researchgate.net At pH 4, less than 4% degradation was seen under the same accelerated conditions, confirming the compound's stability against hydrolytic breakdown. researchgate.net

The primary route of environmental degradation for this compound is biodegradation. The substance is classified as readily biodegradable, indicating it is quickly broken down by microorganisms in aquatic environments. aktasdis.com

Studies on the similar compound Dipropylene Glycol n-Propyl Ether (DPnP) confirm this, showing significant degradation in standardized tests.

| Test Guideline | Result | Duration | Conclusion | Source |

| OECD 301A | 92% degradation | 28 days | Readily biodegradable | aktasdis.com |

The result for DPnP passed the required 10-day window, meaning a significant portion of the degradation occurred rapidly. aktasdis.comeuropa.eu This ready biodegradability in aqueous systems suggests that the compound is unlikely to persist in surface waters. aktasdis.com While specific degradation pathways in terrestrial systems have not been detailed in available literature, the substance's classification as readily biodegradable implies that similar microbial degradation would occur in soil environments.

Bioaccumulation Potential and Biomagnification Studies

Research indicates that this compound has a very low potential to bioaccumulate in organisms. Biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is not expected.

The potential for a substance to accumulate in aquatic organisms is often predicted by its octanol-water partition coefficient (Log Kow) and measured by its bioconcentration factor (BCF). A low Log Kow value suggests a substance is more likely to remain in the water column than to partition into the fatty tissues of organisms.

Multiple sources report a low Log Kow for this compound. Furthermore, a predicted BCF value is exceptionally low, confirming its limited potential to concentrate in aquatic life.

| Parameter | Value | Method | Source |

| Log Kow (Log P) | ~1.5 | Experimental | nih.gov |

| Predicted Bioconcentration Factor (BCF) | 1.47 | Predicted | oecd.org |

Specific experimental studies on the terrestrial bioaccumulation of this compound in plants or soil-dwelling organisms were not found in the reviewed scientific literature. However, the compound's properties, including high water solubility (40 g/L at 25°C) and a low octanol-water partition coefficient, indicate a low likelihood of uptake and accumulation in terrestrial biota. scharr.deoecd.org Substances with these characteristics tend to be mobile in soil but are not readily absorbed by plant roots or accumulated in terrestrial fauna.

Atmospheric Chemistry and Transport Modeling

The atmospheric fate of this compound is primarily governed by its reactions with photochemically produced oxidants and its potential for long-range transport.

Atmospheric Oxidation Reactions and By-product Formation

The primary atmospheric degradation pathway for this compound is expected to be its reaction with hydroxyl (OH) radicals. While specific experimental data for this compound is limited, studies on analogous glycol ethers, such as 2-ethoxyethanol (B86334) (2-EE), provide insights into the likely reaction mechanisms. The gas-phase photo-oxidation of 2-EE initiated by OH radicals can proceed via autoxidation, which involves intramolecular hydrogen shifts followed by the addition of molecular oxygen (O₂). ku.dkacs.orgcaltech.edu This process can lead to the formation of highly oxygenated organic molecules (HOMs), which are known precursors to secondary organic aerosols (SOAs). ku.dkacs.orgcaltech.edunih.gov

For glycol ethers, the intramolecular H-shift processes of the resulting peroxy radicals (RO₂) can be fast enough to compete with bimolecular reactions, especially in environments with low to moderate levels of nitrogen oxides (NOx). ku.dkacs.orgcaltech.edunih.gov It is anticipated that over 30% of the RO₂ radicals produced from 2-EE could undergo at least one H-shift in a typical modern summer urban atmosphere. acs.orgcaltech.edunih.gov This suggests that the atmospheric oxidation of this compound could contribute to the formation of HOMs and subsequently SOAs, particularly as NOx emissions are reduced in urban areas. acs.orgcaltech.edunih.gov

A study on the structurally similar compound, 1-tert-butoxypropan-2-ol, estimated an atmospheric half-life of 23 hours for its reaction with photochemically produced hydroxyl radicals. nih.gov For dipropylene glycol monomethyl ether (DPGME), another analogue, the atmospheric half-life due to direct reactions with OH radicals has been measured at 5.3 hours and estimated at 3.4 hours. oecd.org These relatively short half-lives indicate that while the compound will be degraded in the atmosphere, it may persist long enough for some transport to occur.

Table 1: Estimated Atmospheric Half-life of Structurally Similar Compounds

| Compound | Estimated Atmospheric Half-life | Oxidant |

| 1-tert-butoxypropan-2-ol | 23 hours nih.gov | OH radicals |

| Dipropylene glycol monomethyl ether (DPGME) | 3.4 - 5.3 hours oecd.org | OH radicals |

Note: Data for this compound is not available; data for similar compounds is presented for illustrative purposes.

Long-Range Atmospheric Transport Potential

The potential for long-range atmospheric transport of a chemical is influenced by its atmospheric lifetime and physical-chemical properties. Models such as the Lagrangian Particle Dispersion Model (LPDM), including variations like STILT and FLEXPART, are used to simulate the transport and dispersion of atmospheric trace constituents. univie.ac.atbu.edu These models account for transport by mean wind, turbulent dispersion, and removal processes like wet and dry deposition. univie.ac.at

For the related compound DPGME, fugacity-based fate and transport modeling indicated that it is likely to partition to water compartments in the environment. oecd.org The model predicted an air concentration of 9.24 ng/m³. oecd.org Given its properties, DPGME is not considered to be persistent in the environment. oecd.orgepa.gov

Adsorption and Desorption Processes in Soil and Sediment

The mobility of this compound in the terrestrial environment is largely controlled by its adsorption and desorption behavior in soil and sediment.

Sorption Isotherms and Kinetics

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. chemsafetypro.com A low Koc value indicates a lower tendency to adsorb to soil and thus higher mobility. For the structurally similar compound 1-tert-butoxypropan-2-ol, an estimated Koc of 5 suggests very high mobility in soil. nih.gov This implies that the compound is not expected to strongly adsorb to suspended solids and sediment. nih.gov

Specific experimental data on sorption isotherms (which describe the equilibrium distribution of a substance between soil/sediment and water) and the kinetics (the rate at which this equilibrium is reached) for this compound are not available in the reviewed scientific literature. However, based on the data for similar compounds, a low potential for sorption is anticipated.

Table 2: Estimated Soil Adsorption Coefficient (Koc) of a Structurally Similar Compound

| Compound | Estimated Koc | Mobility Classification |

| 1-tert-butoxypropan-2-ol | 5 nih.gov | Very High |

Note: Data for this compound is not available; data for a similar compound is presented for illustrative purposes.

Influence of Environmental Factors on Mobility

The mobility of organic compounds in soil is influenced by various environmental factors, most notably the organic matter content. mdpi.com An increase in soil organic matter generally leads to increased adsorption of organic compounds, thereby reducing their mobility. mdpi.com For compounds with a low Koc value like that estimated for 1-tert-butoxypropan-2-ol, the influence of organic matter on retention may be less pronounced, and high mobility would be expected across a range of soil types.

Other factors that can influence mobility include soil pH, clay content, and the presence of dissolved organic matter in the soil water. For ionizable compounds, pH can significantly alter their charge and, consequently, their adsorption. However, for a non-ionizable compound like this compound, the effect of pH is expected to be minimal. The addition of organic matter to soil can also increase the amount of dissolved organic matter, which can in some cases enhance the mobility of hydrophobic organic compounds by acting as a carrier. mdpi.com

Biotransformation and Kinetics in Biological Systems

The degradation of this compound in biological systems is a critical process determining its persistence and potential for accumulation.

Research on the biodegradation of glycol ethers indicates that they can be assimilated by various microorganisms. nih.govnih.gov For instance, several bacterial strains, including those from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, have been shown to degrade 2-butoxyethanol (B58217). nih.gov The degradation pathway for 2-butoxyethanol in Gram-negative bacteria is proposed to proceed via oxidation to 2-butoxyacetic acid, followed by the cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. nih.gov

Studies on dipropylene glycol monomethyl ether (DPGME) in rats have shown that it is metabolized through similar pathways. nih.govsigmaaldrich.comosti.gov The metabolism of DPGME involves the formation of propylene glycol monomethyl ether (PGME), dipropylene glycol, and propylene glycol, as well as their sulfate (B86663) and glucuronide conjugates, which are then excreted in the urine. nih.govsigmaaldrich.comosti.gov A significant portion of the administered dose was also eliminated as carbon dioxide, indicating cleavage of the ether linkages. nih.govsigmaaldrich.comosti.gov This suggests that a likely biotransformation pathway for this compound involves the cleavage of its ether bonds.

The European Union Ecolabel program has reported that dipropylene glycol butyl ether is readily biodegradable. ewg.org This is consistent with findings for other propylene glycol ethers, which are generally considered to be readily biodegraded under aerobic conditions. oecd.org For example, propylene glycol is readily degraded by soil bacteria. researchgate.net

While specific kinetic data for the biotransformation of this compound in various biological systems are not well-documented in the available literature, the information on related compounds suggests a relatively rapid degradation and low potential for bioaccumulation. nih.gov An estimated bioconcentration factor of 0.8 for 1-tert-butoxypropan-2-ol further supports a low potential for accumulation in aquatic organisms. nih.gov

Industrial and Applied Chemical Research

Role as a Chemical Intermediate in Advanced Organic Synthesis

1-(2-Butoxy-1-methylethoxy)propan-2-ol serves as a valuable intermediate in the synthesis of other chemical compounds. smolecule.com Its molecular structure, featuring both ether linkages and a reactive secondary hydroxyl group, allows it to be a building block for more complex molecules. The primary industrial synthesis of this compound itself involves the reaction of 1-butoxy-2-propanol (B1222761) with propylene (B89431) oxide, typically under basic catalysis, highlighting the reactivity of its constituent parts.

The reactivity of the hydroxyl group allows for a range of chemical transformations, making it a versatile precursor. These reactions include esterification with acids to form esters and nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups. smolecule.com These transformations are fundamental in synthetic organic chemistry for producing a variety of more complex molecules.

Precursor in Polymer Chemistry Research

In the realm of polymer chemistry, this compound is primarily utilized as a solvent for various polymers and resins. smolecule.com Its excellent solvency characteristics are beneficial in the development and characterization of new materials. While it is a key component in polymerization media, it is important to note a related phenomenon: the potential for uncontrolled polymerization of propylene oxide, one of its own precursors, which can occur as a side reaction during its synthesis. This underscores the reactive nature of the building blocks related to this compound.

The hydroxyl group on the molecule also presents a potential site for initiating polymerization reactions, such as in the formation of certain polyethers or polyurethanes, although its primary documented role in the literature is as a specialized solvent.

Synthesis of Novel Thionocarbamates and Related Compounds

A notable application of this compound as a chemical intermediate is in the synthesis of novel ether thionocarbamates. Specifically, it is a reactant in the production of O-(2-butoxy-1-methylethoxy) isopropyl-N-ethoxycarbonyl thionocarbamate (BMIPECTC). mdpi.com This synthesis involves the reaction of this compound with ethoxycarbonyl isothiocyanate. mdpi.com

The resulting compound, BMIPECTC, has been investigated for its performance as a collector in the flotation of chalcopyrite, a copper iron sulfide (B99878) mineral. mdpi.com Research has shown that such novel ether thionocarbamates exhibit strong affinity to chalcopyrite and possess good frothing properties, which can be advantageous in mineral processing. mdpi.com Quantum chemistry calculations have further supported the experimental findings, indicating a strong collecting ability for copper minerals. mdpi.com

Table 1: Synthesis of O-(2-butoxy-1-methylethoxy) isopropyl-N-ethoxycarbonyl thionocarbamate (BMIPECTC)

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|

Solvent Science and Formulation Chemistry

The balanced properties of this compound, including its excellent solvency and ability to function in both aqueous and organic environments, make it highly valuable in formulation chemistry. smolecule.com

Co-solvent Properties in Multi-component Systems

This compound is widely used as a co-solvent and coupling agent in a variety of multi-component systems, such as water-based coatings, cleaners, and inks. nist.gov In water-based latex coatings, it acts as a film-forming additive, ensuring that as the paint dries, the polymer particles fuse together to form a continuous, uniform, and durable film. nist.gov

Its role as a coupling agent is to improve the miscibility of components that would otherwise not mix well, such as oil and water. This is particularly useful in the formulation of industrial and household cleaners, where it helps to dissolve grease and oils. nist.gov In multi-solvent systems, it can also significantly improve the viscosity of the formulation. nist.gov

Solvency Enhancement for Active Ingredients

An important application of this compound is its ability to enhance the solubility of active ingredients in various formulations. smolecule.com This is particularly valuable in the pharmaceutical industry, where it can be used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs. By dissolving the active ingredient, it can facilitate its transport across biological membranes. The interactions that lead to this enhanced solubility are primarily physical, meaning it improves the performance of the mixture without chemically altering the active components. smolecule.com

Application as a Protic Solvent in Specific Reaction Systems

Chemically, this compound is classified as a polar protic solvent. This is due to the presence of a hydroxyl (-OH) group, which can donate a hydrogen bond and act as a source of protons. This is in contrast to aprotic solvents, which lack such a group.

The protic nature of this solvent makes it particularly suitable for certain types of reactions. For example, in SN1 reactions, polar protic solvents are favored because they can stabilize the carbocation intermediate and the leaving group through solvation. Conversely, in SN2 reactions, which are favored by polar aprotic solvents, the use of a protic solvent like this compound would typically slow down the reaction rate by solvating the nucleophile.

In laboratory settings, it is employed as a solvent for various chemical reactions, including oxidation and reduction processes. Its utility in these contexts is a result of its excellent solvency for a wide range of reactants and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H22O3 | nist.gov |

| Molecular Weight | 190.28 g/mol | nist.gov |

| Boiling Point | 222-232 °C | nist.gov |

| Density | 0.913 g/mL at 25°C | nist.gov |

| Water Solubility | 40 g/L at 25°C | nist.gov |

Process Chemistry and Scale-Up Research

Reaction Engineering for Industrial Production

The reaction mechanism is highly dependent on the catalyst used. smolecule.com Basic catalysts, such as potassium hydroxide (B78521) (KOH), are commonly employed in industrial settings. Under basic conditions, the nucleophilic attack of the butoxide ion occurs predominantly at the less sterically hindered carbon of the propylene oxide ring, leading to the desired primary alcohol isomer. researchgate.net Acidic catalysts, both homogeneous (e.g., sulfuric acid) and heterogeneous (e.g., zeolites, Amberlyst-15), can also be used. mdpi.comrsc.org However, acidic catalysis can lead to the formation of a significant amount of the secondary alcohol isomer (beta-isomer), which is often undesirable due to different physical properties and higher toxicity. smolecule.comrsc.org

Industrial production is carried out using either batch or continuous flow reactors. smolecule.com

Batch Reactors: Large-scale stirred tank reactors are a common choice. However, scaling up batch processes can present challenges related to inefficient mixing and heat transfer, which may compromise product consistency and yield. smolecule.com

Continuous Flow Reactors: These systems offer superior control over reaction parameters such as temperature, pressure, and residence time. smolecule.com The ability to maintain precise control, often with residence times as short as 2-3 minutes, minimizes the formation of byproducts. smolecule.com Continuous flow processes also offer advantages in linear scalability, allowing for more predictable performance at larger production volumes. smolecule.com A specialized form of continuous processing involves catalytic distillation, where the reaction and separation occur simultaneously in a single unit, which can enhance conversion and selectivity. google.com

Recent research has explored more environmentally friendly catalysts, such as ionic liquids and modified heterogeneous catalysts like MCM-41, to improve catalyst separation and reusability. researchgate.netresearchgate.net For instance, studies using aluminum-modified titanium silicalite-1 (Al-TS-1) have shown high selectivity for propylene glycol methyl ether in a one-pot synthesis from propylene, demonstrating the potential for novel catalytic systems. rsc.orgrsc.org

Table 1: Comparison of Industrial Production Methodologies for this compound

| Methodology | Key Advantages | Key Disadvantages | Relevant Research Findings |

|---|---|---|---|

| Batch Processing | Flexibility for producing multiple products in the same equipment. | Challenges with heat transfer and mixing at large scale; potential for inconsistent product quality. smolecule.com | Potassium hydroxide catalyst at 0.5 wt% and 80°C can yield over 90% conversion. |

| Continuous Flow Processing | Superior control over reaction parameters; high consistency and throughput; linear scalability. smolecule.com | Higher initial capital investment; less flexibility for product changeovers. | Precise residence time control (2-3 minutes) minimizes byproduct formation. smolecule.com |

| Catalytic Distillation | Integration of reaction and separation enhances conversion and reduces capital cost. | Complex design and operation; catalyst deactivation can be problematic. | Maintains optimal temperature zones (70-100°C in reaction zone) to drive reaction equilibrium. google.com |